molecular formula C7H15NO B1587884 (1S,2S)-2-Methylamino-cyclohexanol CAS No. 21651-84-3

(1S,2S)-2-Methylamino-cyclohexanol

Cat. No.: B1587884
CAS No.: 21651-84-3
M. Wt: 129.2 g/mol
InChI Key: HILGAVODIXBHHR-BQBZGAKWSA-N
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Description

(1S,2S)-2-Methylamino-cyclohexanol is a chiral compound with significant importance in various scientific fields. It is characterized by the presence of a cyclohexane ring substituted with a methylamino group and a hydroxyl group. The stereochemistry of the compound is defined by the (1S,2S) configuration, indicating the specific spatial arrangement of the substituents around the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-2-Methylamino-cyclohexanol typically involves the reduction of the corresponding ketone precursor. One common method is the catalytic hydrogenation of 2-methylamino-cyclohexanone using a chiral catalyst to ensure the desired stereochemistry. The reaction is usually carried out under mild conditions with hydrogen gas and a suitable solvent such as ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of chiral catalysts in large-scale production ensures the maintenance of the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions: (1S,2S)-2-Methylamino-cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be further reduced to form the corresponding amine.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 2-methylamino-cyclohexanone.

    Reduction: Formation of 2-methylamino-cyclohexane.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

(1S,2S)-2-Methylamino-cyclohexanol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the production of chiral intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1S,2S)-2-Methylamino-cyclohexanol involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (1R,2R)-2-Methylamino-cyclohexanol: The enantiomer of (1S,2S)-2-Methylamino-cyclohexanol with different stereochemistry.

    2-Amino-cyclohexanol: Lacks the methyl group, leading to different chemical properties.

    2-Methylamino-cyclohexanone: The ketone precursor used in the synthesis of this compound.

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral ligand in catalysis.

Properties

IUPAC Name

(1S,2S)-2-(methylamino)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8-6-4-2-3-5-7(6)9/h6-9H,2-5H2,1H3/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILGAVODIXBHHR-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1CCCC[C@@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424703
Record name (1S,2S)-2-Methylamino-cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21651-84-3
Record name (1S,2S)-2-(Methylamino)cyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21651-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,2S)-2-Methylamino-cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of (2-hydroxy-cyclohexyl)-carbamic acid ethyl ester (2.06 g, 11.0 mmol, 1.0 eq.) in THF (80 mL) was added LiAlH4 (1.09 g, 28.7 mmol, 2.6 eq.) and the resulting mixture was heated at 65° C. for 2 h. The reaction mixture was cooled to 0° C., quenched with water, and the separated aqueous phase was extracted with 3×EtOAc. The combined organic phase was dried over MgSO4, filtered and concentrated to give 2-methylamino-cyclohexanol (1.19 g, 84%).
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Cyclohexene oxide (147 g, 1.5 mol) was dissolved in a ethanolic 8 M methylamine solution (750 ml) and stirred at 40° C. for 16 h. The reaction mixture was concentrated in vacuo to give racemic 2-methylaminocyclohexanol as a slightly brown oil (195 g, 100%). According to GC-analysis this product was 99+% pure and used without further purification.
Quantity
147 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step One
Name
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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